molecular formula C16H17NO2 B290425 4-ethyl-N-(3-methoxyphenyl)benzamide

4-ethyl-N-(3-methoxyphenyl)benzamide

Cat. No. B290425
M. Wt: 255.31 g/mol
InChI Key: KEGVGUSSGUQEEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-N-(3-methoxyphenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound is also known as EMBA and has been the subject of numerous studies to determine its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

EMBA exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in inflammation and pain. By inhibiting COX enzymes, EMBA reduces the production of prostaglandins, resulting in a reduction in inflammation and pain. EMBA also inhibits the activity of acetylcholinesterase, which increases the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
EMBA has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been found to improve cognitive function in animal models of Alzheimer's disease. EMBA has been shown to reduce the levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in animal models of inflammation.

Advantages and Limitations for Lab Experiments

EMBA has several advantages as a therapeutic agent, including its ability to reduce inflammation and pain, improve cognitive function, and inhibit the activity of acetylcholinesterase. However, there are also limitations to its use in lab experiments. For example, EMBA has poor solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosage and administration route for EMBA.

Future Directions

There are several future directions for research on EMBA. One area of interest is its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase and improve cognitive function in animal models. Another area of interest is its potential use in the treatment of pain and inflammation-related conditions, as it has been found to exhibit anti-inflammatory and analgesic effects in animal models. Further research is needed to determine the optimal dosage and administration route for EMBA, as well as its potential side effects and long-term safety.

Synthesis Methods

The synthesis of EMBA involves the reaction of 4-ethylbenzoic acid with 3-methoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields EMBA as a white crystalline solid with a melting point of 133-135°C.

Scientific Research Applications

EMBA has been studied extensively for its potential use in various scientific research applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a potential therapeutic agent for the treatment of pain and inflammation-related conditions. EMBA has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.

properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

4-ethyl-N-(3-methoxyphenyl)benzamide

InChI

InChI=1S/C16H17NO2/c1-3-12-7-9-13(10-8-12)16(18)17-14-5-4-6-15(11-14)19-2/h4-11H,3H2,1-2H3,(H,17,18)

InChI Key

KEGVGUSSGUQEEM-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC

Origin of Product

United States

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